Cas no 128899-30-9 ((5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one)
(5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
- (5R)-5-[[[(tert-Butyl)dimethylsilyl]oxy]methyl]-2-pyrrolidinone
- (R)-5-(((tert-Butyldimethylsilyl)-oxy)methyl)pyrrolidin-2-one
- 5(R)-5-{(tert-Butyldimethylsilyloxy)methyl}pyrrolidin-2-one
- D-O-TBDMS-PYROGLUTAMINOL
- (R)-5-((tert-butyldiMethylsilyloxy)Methyl)pyrrolidin-2-one
- (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one(WXC06228)
- (5R)- 5-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-2-Pyrrolidinone
- 2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (5R)-
- (2R)-2-[[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]METHYL]-5-OXO-1-PYRROLIDINE
- (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one
- SCHEMBL964133
- AKOS015951308
- 5(R)-5-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-2-one
- AT23791
- (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-pyrrolidinone
- 100548-49-0
- (5R)-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine-2-one
- (5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
- NUPOYZPOLQAMAK-SECBINFHSA-N
- A888963
- MFCD10687051
- (5r)-5-t-butyldimethylsilyloxymethylpyrrolidin-2-one
- 128899-30-9
- (5R)-5-[(tert-butyldimethylsilyloxy)methyl]pyrrolidin-2-one
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- MDL: MFCD10687051
- Inchi: 1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1
- InChI Key: NUPOYZPOLQAMAK-SECBINFHSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OC[C@H]1CCC(N1)=O
Computed Properties
- Exact Mass: 229.15000
- Monoisotopic Mass: 229.149805511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- PSA: 38.33000
- LogP: 2.61560
(5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
(5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R853984-1g |
(5R)-5-[[[(tert-Butyl)dimethylsilyl]oxy]methyl]-2-pyrrolidinone |
128899-30-9 | ≥98%,≥99% e.e. | 1g |
¥961.00 | 2022-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66200-1g |
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one |
128899-30-9 | 1g |
¥1198.0 | 2021-09-04 | ||
| Alichem | A109007336-10g |
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one |
128899-30-9 | 95% | 10g |
$455.40 | 2022-04-03 | |
| abcr | AB457662-1 g |
5(R)-5-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-2-one; . |
128899-30-9 | 1g |
€212.00 | 2023-07-18 | ||
| abcr | AB457662-5 g |
5(R)-5-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-2-one; . |
128899-30-9 | 5g |
€552.00 | 2023-07-18 | ||
| abcr | AB457662-10 g |
5(R)-5-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-2-one; . |
128899-30-9 | 10g |
€934.50 | 2023-07-18 | ||
| Chemenu | CM137730-5g |
(R)-5-(((tert-Butyldimethylsilyl)-oxy)methyl)pyrrolidin-2-one |
128899-30-9 | 95% | 5g |
$388 | 2024-08-02 | |
| Chemenu | CM137730-10g |
(R)-5-(((tert-Butyldimethylsilyl)-oxy)methyl)pyrrolidin-2-one |
128899-30-9 | 95% | 10g |
$619 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164430-1g |
(5R)-5-[[[(tert-Butyl)dimethylsilyl]oxy]methyl]-2-pyrrolidinone |
128899-30-9 | 98% | 1g |
¥1148.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164430-5g |
(5R)-5-[[[(tert-Butyl)dimethylsilyl]oxy]methyl]-2-pyrrolidinone |
128899-30-9 | 98% | 5g |
¥3693.00 | 2024-08-09 |
(5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one Suppliers
(5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one
Introduction to (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one and Its Significance in Modern Chemical Biology
Compound with the CAS number 128899-30-9 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel pharmaceutical agents. The compound is formally known as (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one, a name that encapsulates its intricate structural features and potential biological activities. This introduction aims to delve into the molecular characteristics, synthetic pathways, and emerging applications of this compound, highlighting its relevance in contemporary research.
The core structure of this compound consists of a pyrrolidinone backbone, which is a common motif in bioactive molecules. Pyrrolidinones have garnered significant attention due to their versatility in drug design, often serving as key pharmacophores in various therapeutic areas. The presence of a (tert-butyldimethylsilyl)oxymethyl group at the 5-position introduces a unique functional handle that can be exploited for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where selective functionalization is often required to optimize pharmacokinetic properties and target specificity.
The stereochemistry of the pyrrolidinone ring is also noteworthy. The (5R) configuration indicates a specific spatial arrangement of atoms, which can critically influence the molecule's biological activity. In modern drug discovery, stereochemistry is a critical factor, as enantiomers or diastereomers can exhibit vastly different pharmacological profiles. The (5R)-configuration suggests that this compound may have been designed to interact selectively with biological targets, potentially leading to enhanced efficacy or reduced side effects compared to its stereoisomers.
Synthetic routes to this compound are likely to involve multi-step organic transformations, leveraging advanced techniques in synthetic chemistry. The introduction of the (tert-butyldimethylsilyl)oxymethyl group necessitates careful control over reaction conditions to ensure high yield and purity. Protecting group strategies are often employed in such syntheses to safeguard sensitive functional groups during subsequent transformations. The use of silicon-based protecting groups, such as tert-butyldimethylsilyl (TBS), is common in pharmaceutical synthesis due to their stability under a wide range of reaction conditions and ease of removal under mild acidic or basic conditions.
The significance of this compound extends beyond its structural complexity. Recent advancements in chemical biology have highlighted the importance of prodrugs—compounds that are biologically inactive until converted into active forms within the body. The presence of the (tert-butyldimethylsilyl)oxymethyl group suggests that this molecule could serve as a precursor for such prodrugs. By designing molecules that release active pharmacological agents in response to specific physiological cues, researchers can enhance drug delivery systems, improve bioavailability, and reduce systemic toxicity.
In addition to its potential as a prodrug precursor, this compound may find applications in the development of enzyme inhibitors. Pyrrolidinones have been shown to interact with various enzymes, making them promising candidates for inhibiting key metabolic pathways involved in diseases such as cancer and inflammation. The specific arrangement of atoms in this molecule could allow it to bind tightly to target enzymes, modulating their activity and potentially treating associated pathological conditions.
Recent studies have begun to explore the role of pyrrolidinones in modulating neural signaling pathways. Given their structural similarity to natural neuroactive compounds, these molecules have been investigated for their potential effects on neurotransmitter receptors and ion channels. The (5R)-configuration may enhance interactions with specific neurological targets, making this compound a candidate for treating neurological disorders such as epilepsy or neurodegenerative diseases. Preliminary computational studies suggest that the stereochemistry of the pyrrolidinone ring critically influences binding affinity and selectivity for these targets.
The use of computational methods has become increasingly integral in modern drug discovery workflows. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level. By simulating these interactions, researchers can identify potential binding sites and optimize the molecule's structure for improved efficacy. The integration of machine learning algorithms has further accelerated this process, allowing for rapid screening of large libraries of compounds and identification of promising candidates for experimental validation.
Ethical considerations are also paramount in pharmaceutical research involving compounds like this one. Ensuring that synthetic pathways are sustainable and environmentally friendly is increasingly important as the pharmaceutical industry grows. Green chemistry principles encourage the development of synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources. Researchers working with compounds such as this one must balance innovation with sustainability to ensure long-term viability.
The future prospects for this compound are promising but depend on rigorous testing both in vitro and in vivo. Preclinical studies will be essential to assess its biological activity, pharmacokinetic properties, and potential side effects before it can be considered for clinical trials. Collaborative efforts between synthetic chemists, biologists, and clinicians will be crucial in translating laboratory findings into therapeutic interventions that benefit patients.
In conclusion, (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidin-2-one (CAS no: 128899-30-9) represents an intriguing molecule with significant potential in modern chemical biology and drug discovery. Its unique structural features—particularly the presence of a (tert-butyldimethylsilyl)oxymethyl group—and stereochemistry make it a versatile scaffold for developing novel pharmaceutical agents. As research continues to uncover new applications for pyrrolidinones and related compounds, this molecule stands out as a promising candidate for further exploration.
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